N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(14-2-1-9-21-14)18-17-10-12-3-5-13(6-4-12)19-8-7-16-11-19/h1-11H,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCPSMOLLYKPMU-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329431 | |
| Record name | N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866009-62-3 | |
| Record name | N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 2-thiophenecarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Acylation and Sulfonation
The hydrazine NH group reacts with electrophilic agents:
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives :
This reaction proceeds in chloroform at 0–5°C with triethylamine as a base .
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Sulfonation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) forms sulfonamide derivatives :
Cyclization Reactions
Under basic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles:
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Example: Reaction with 2-chloro-4,5-dihydro-1H-imidazole generates imidazo[2,1-c] triazol-3(5H)-imines via intermediate formation and subsequent ring closure .
Coordination Chemistry and Metal Complexation
The imidazole and thiophene groups enable metal coordination:
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Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂ in methanol, confirmed by IR shifts in ν(N–H) (from 3,200 cm⁻¹ to 3,150 cm⁻¹) and ν(C=N) (from 1,610 cm⁻¹ to 1,585 cm⁻¹) .
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Antimicrobial Activity :
Metal Complex MIC (μg/mL) vs S. aureus MIC (μg/mL) vs E. coli Cu(II) complex 12.5 25.0 Free ligand 50.0 >100 Enhanced activity correlates with improved membrane permeability via metal chelation .
Enzyme Inhibition
The compound inhibits histone deacetylases (HDACs) through surface recognition via its thiophene moiety and zinc coordination by the imidazole . Key interactions:
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Hydrogen bonding between the hydrazone’s NH and HDAC’s Ser167 residue.
Antioxidant Activity
In DPPH radical scavenging assays:
| Derivative | IC₅₀ (μM) |
|---|---|
| Parent compound | 42.3 |
| Acetylated derivative | 28.7 |
Electron-donating groups (e.g., –OCH₃) enhance radical quenching .
Comparative Reactivity with Analogues
Stability and Degradation
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Photodegradation : UV exposure (254 nm) in methanol leads to 30% decomposition in 24 hrs, forming thiophene-2-carboxylic acid and imidazole derivatives .
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Thermal Stability : Decomposes at 218°C (DSC), with mass loss corresponding to CO and NH₃ elimination (TGA) .
Future Research Directions
Scientific Research Applications
Anticancer Properties
Research has demonstrated that compounds containing imidazole and thiophene rings exhibit significant anticancer activity. For instance, derivatives of thiophenes have been shown to inhibit cancer cell proliferation by targeting various pathways involved in tumor growth. Studies indicate that N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide may act by disrupting DNA synthesis and inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. The presence of the thiophene group enhances its interaction with microbial targets, leading to increased efficacy .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies suggest that this compound exhibits notable antioxidant activity, which can protect cells from damage caused by free radicals . This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anticancer Activity : A study conducted on various synthesized derivatives showed that this compound exhibited significant cytotoxic effects on human cancer cell lines, indicating its potential as an anticancer drug .
- Antimicrobial Efficacy Assessment : In vitro testing revealed that this compound effectively inhibited the growth of multiple bacterial strains, suggesting its application in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism by which N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The imidazole ring can coordinate with metal ions, influencing enzymatic functions, while the thiophene moiety can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with several hydrazide-hydrazone derivatives, differing primarily in substituents and heterocyclic systems. Key analogs include:
Spectroscopic Comparison :
- FTIR : All compounds show characteristic bands for C=N (1620–1640 cm⁻¹), N-H (3200–3400 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
- 1H NMR : The target compound’s imine proton (CH=N) resonates near δ 8.1–8.4 ppm, consistent with analogs .
Thermodynamic and Electronic Properties
DFT studies on N′-[(E)-(4-fluorophenyl)methylidene]-2-thiophenecarbohydrazide revealed a high HOMO-LUMO gap (4.2 eV), indicating stability. The imine group’s electron-withdrawing nature lowers the LUMO, enhancing reactivity toward nucleophiles—a trait likely shared by the target compound.
Biological Activity
N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H15N3S
- Molar Mass : 293.38 g/mol
- CAS Number : Not specified in the available literature.
The compound includes an imidazole ring, which is known for its role in biological systems, particularly in drug interactions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways.
Anticancer Activity
Research indicates that this compound also possesses anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activity of this compound is believed to be mediated through:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Inhibits specific enzymes that are crucial for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, the antimicrobial efficacy of this compound was evaluated against multi-drug resistant strains. The results confirmed its potential as a lead compound for developing new antibiotics.
Study 2: Anticancer Properties
Another study focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation of thiophene-2-carbohydrazide with 4-(1H-imidazol-1-yl)benzaldehyde under reflux conditions. Solvents like ethanol or methanol are used, with reaction times ranging from 1–4 hours. Optimization involves adjusting molar ratios (e.g., 1:1.2 aldehyde-to-hydrazide) and monitoring reaction progress via TLC. Recrystallization from ethanol or DMF/water mixtures yields pure crystals .
- Validation : Purity is confirmed via melting point consistency (e.g., 447–448 K) and spectral data matching (FTIR, NMR) .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Spectroscopy :
- FTIR : Identifies key functional groups (C=N stretch at ~1600 cm⁻¹, N-H at ~3200 cm⁻¹, thiophene C-S at ~700 cm⁻¹) .
- NMR : ¹H NMR reveals imine proton (CH=N) at δ 8.12 ppm and aromatic protons of imidazole/thiophene rings (δ 7.2–8.4 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
Q. How is crystallographic data validated, and what software is recommended for structural refinement?
- Validation : SXRD data quality is assessed via R-factor (< 0.05) and goodness-of-fit (< 1.1). Hydrogen bonding networks and packing diagrams are analyzed using programs like Mercury or OLEX2.
- Software : SHELXL (for refinement) and ORTEP-3 (for graphical representation) are industry standards for small-molecule crystallography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar hydrazide-hydrazones?
- Approach :
Reproduce synthesis : Ensure consistent purity via HPLC (>95%) and elemental analysis.
Validate bioassays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) against reference strains (e.g., S. aureus ATCC 25923).
Computational validation : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gap) with activity trends. Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups enhancing antifungal activity) .
Q. What computational strategies are effective for predicting the electronic and thermodynamic properties of this compound?
- DFT Studies : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to calculate:
- Fukui functions : Identify nucleophilic/electrophilic sites for reactivity predictions.
- Thermodynamic properties : Gibbs free energy and enthalpy of formation (ΔG, ΔH) to assess stability .
Q. How can structure-activity relationships (SARs) be systematically explored for this compound?
- Methodology :
Derivatization : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) on the phenyl or thiophene rings.
Bioactivity profiling : Compare IC₅₀ values across analogs for targets like MAO-A/B (e.g., imidazole derivatives show non-selective inhibition ).
QSAR modeling : Use descriptors like logP, polar surface area, and dipole moment to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
